molecular formula C18H16N2O2 B12116662 N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide

N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide

Katalognummer: B12116662
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: FLWIQTKVBFFNJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide is an organic compound with the molecular formula C18H16N2O2 It is a derivative of phthalimide and tetrahydroquinoline, combining the structural features of both these compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide typically involves the reaction of phthalimide with a tetrahydroquinoline derivative. One common method is to react phthalimide with 1,2,3,4-tetrahydroquinoline in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the phthalimide moiety to phthalic acid derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalimide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce phthalic acid derivatives.

Wissenschaftliche Forschungsanwendungen

N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, affecting neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A precursor in the synthesis of N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide.

    Phthalimide: The parent compound from which this compound is derived.

    Quinoline Derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

This compound is unique due to its combined structural features of phthalimide and tetrahydroquinoline. This combination imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C18H16N2O2

Molekulargewicht

292.3 g/mol

IUPAC-Name

2-(3,4-dihydro-2H-quinolin-1-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C18H16N2O2/c21-17-14-8-2-3-9-15(14)18(22)20(17)12-19-11-5-7-13-6-1-4-10-16(13)19/h1-4,6,8-10H,5,7,11-12H2

InChI-Schlüssel

FLWIQTKVBFFNJI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2N(C1)CN3C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.